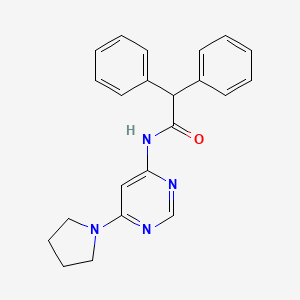

2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2,2-diphenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c27-22(25-19-15-20(24-16-23-19)26-13-7-8-14-26)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,15-16,21H,7-8,13-14H2,(H,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPFNPXPURNXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting with the construction of the pyrimidine ring, followed by the introduction of the pyrrolidine moiety, and finally the attachment of the diphenylacetamide group. Common reagents used in these reactions include pyrrolidine, pyrimidine derivatives, and diphenylacetic acid. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Research has demonstrated that derivatives of pyrimidine, including 2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, exhibit promising anticancer activities. For instance, compounds containing pyrimidine rings have been shown to inhibit telomerase activity in various cancer cell lines. A study indicated that certain pyrimidine derivatives could significantly reduce the viability of gastric cancer cells (SGC-7901) with IC50 values around 2.3 µM, suggesting their potential as anticancer agents .

1.2 Antibacterial and Antifungal Activities

The compound has also been investigated for its antibacterial and antifungal properties. Pyrrole-containing compounds have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In particular, studies have reported minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus species, indicating strong antimicrobial activity .

Case Studies

3.1 Study on Anticancer Activity

A notable study conducted by Zheng et al. synthesized various pyrimidine derivatives and evaluated their effects on telomerase activity in cancer cells. The results indicated that specific modifications to the pyrimidine structure could enhance anticancer potency .

3.2 Evaluation of Antimicrobial Efficacy

Another study focused on the antibacterial properties of pyrrole derivatives demonstrated that modifications to the molecular structure significantly impacted their effectiveness against resistant bacterial strains. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial enzymes .

Data Tables

Below are tables summarizing key findings related to the applications of this compound.

| Application | Effect | IC50/MIC Value |

|---|---|---|

| Anticancer (SGC-7901) | Telomerase inhibition | 2.3 µM |

| Antibacterial | Against Staphylococcus aureus | 3.125 µg/mL |

| Antifungal | Various fungal strains | Data not specified |

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Effects on Pyrimidine Core

Acetamide Modifications

Fluorine Incorporation

Compounds like those in EP 4374877 and leverage trifluoromethyl groups to enhance electronegativity and resistance to oxidative metabolism.

Research Findings and Implications

Anti-Tuberculosis Potential: Pyrimidine derivatives with phenylamino substituents (e.g., UK pyr 32) demonstrate direct anti-tuberculosis activity, suggesting that the target compound’s diphenyl-pyrrolidine combination could be optimized for similar applications with improved bioavailability .

Kinase Inhibition: The pyrrolidine-pyrimidine scaffold in the target compound aligns with known kinase inhibitor pharmacophores. However, the diphenylacetamide group may necessitate structural tuning to avoid off-target effects observed in bulkier analogs .

Biological Activity

2,2-Diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a diphenyl acetamide moiety linked to a pyrimidine ring substituted with a pyrrolidine group. The synthesis typically involves multi-step organic reactions, where the pyrimidine ring is formed first, followed by the introduction of the pyrrolidine and diphenylacetamide groups. This synthesis often requires specific reagents and reaction conditions to optimize yield and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

| Bacillus subtilis | 10 |

| Candida albicans | 20 |

The compound demonstrated moderate to good antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. It was observed to induce apoptosis in cancer cell lines through mechanisms that involve cell cycle arrest and modulation of specific signaling pathways. For instance, studies indicated that treatment with the compound led to increased levels of phosphorylated histone H3, suggesting an impact on mitotic processes .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The pyrrolidine and pyrimidine components facilitate binding to enzymes or receptors involved in critical biological pathways. This interaction can inhibit or modulate their activity, leading to the observed antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Ovonramwen et al. evaluated the antimicrobial activity of synthesized pyrimidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with MIC values comparable to established antibiotics .

- Cancer Cell Line Study : In vitro experiments on various cancer cell lines showed that the compound could effectively reduce cell viability and induce apoptosis at specific concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide?

- Methodological Answer : Synthesis typically involves coupling 2,2-diphenylacetic acid derivatives with 6-(pyrrolidin-1-yl)pyrimidin-4-amine. Key steps include:

- Activation of the carboxylic acid : Use chloroacetyl chloride or EDCI/HOBt for amide bond formation .

- Solvent selection : Dichloromethane or DMF under inert conditions to prevent side reactions .

- Purification : Column chromatography (silica gel) or recrystallization to achieve ≥95% purity .

Optimization strategies include adjusting stoichiometry (1.2:1 amine-to-acid ratio) and monitoring reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity .

- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR (e.g., pyrrolidine N-H at δ 3.2–3.5 ppm; pyrimidine protons at δ 8.1–8.3 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺ ~432.5 g/mol) .

Advanced Research Questions

Q. What computational methods can predict the reactivity and binding affinity of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) using software like GROMACS or AMBER .

- Docking Studies : AutoDock Vina to assess binding poses in active sites, validated by experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., pyrimidine vs. pyridine cores) to isolate critical functional groups .

- Assay Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) to minimize variability .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 504646) and literature IC₅₀ ranges (e.g., 0.5–10 µM for kinase inhibition) .

Q. What experimental design principles apply to optimizing reaction yields for scaled-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature: 80–120°C; catalyst: Pd(OAc)₂ vs. CuI) .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity and reaction time) .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.